molecular formula C19H24N2O4S2 B2929485 N-[3-methyl-4-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)phenyl]acetamide CAS No. 1203194-48-2

N-[3-methyl-4-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)phenyl]acetamide

Cat. No.: B2929485
CAS No.: 1203194-48-2
M. Wt: 408.53
InChI Key: SOROIGUXFUJNPB-UHFFFAOYSA-N
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Description

N-[3-methyl-4-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)phenyl]acetamide is a sulfonamide derivative featuring a unique structural framework. Its core consists of an acetamide group attached to a 3-methylphenyl ring, which is further substituted with a sulfamoyl moiety. The sulfamoyl group is linked to a [4-(thiophen-2-yl)oxan-4-yl]methyl substituent, incorporating a tetrahydropyran (oxane) ring fused with a thiophene heterocycle.

While direct synthetic or biological data for this compound are absent in the provided evidence, its structural analogs (e.g., sulfonamides with heterocyclic substituents) demonstrate diverse pharmacological profiles, enabling informed comparisons.

Properties

IUPAC Name

N-[3-methyl-4-[(4-thiophen-2-yloxan-4-yl)methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-14-12-16(21-15(2)22)5-6-17(14)27(23,24)20-13-19(7-9-25-10-8-19)18-4-3-11-26-18/h3-6,11-12,20H,7-10,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOROIGUXFUJNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the thiophene and oxane intermediates. The thiophene derivative can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The oxane ring can be introduced via a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[3-methyl-4-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)phenyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-methyl-4-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic amino acids in proteins, while the sulfamoyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound’s structural uniqueness lies in its thiophene-oxane substituent. Below is a comparison with key analogs from the literature:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Compound Name Substituent on Sulfamoyl Group Molecular Weight (g/mol) Key Features Biological Activity Reference
Target Compound [4-(Thiophen-2-yl)oxan-4-yl]methyl ~423.5 (calculated) Thiophene-oxane hybrid, 3-methylphenyl Hypothesized enzyme inhibition (e.g., MMP-9, cathepsin) N/A
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide 2-Oxotetrahydrofuran-3-yl 299.34 Lactone ring (tetrahydrofuran), acetamide core Synthetic intermediate; no reported bioactivity
2-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)-N-(4-(N-(cyclohexylcarbamothioyl)sulfamoyl)phenyl)acetamide (6c) Cyclohexylcarbamothioyl Not reported Thiazolidinone, dioxo group Anticancer (cell line inhibition), anti-hyperglycemic
2-(4-Methyltriazol-2-yl)-N-[4-(N-(thiazol-2-yl)sulfamoyl)phenyl]acetamide (2b) Thiazol-2-yl Not reported Triazole-thiazole hybrid Antiproliferative (MMP-9/cathepsin inhibition)
N-{4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide (Sulfamethizole impurity) 5-Methyl-1,3,4-thiadiazol-2-yl ~327.4 (calculated) Thiadiazole ring Antibacterial (impurity in Sulfamethizole synthesis)
N-{4-[(4-Methoxybenzyl)sulfamoyl]phenyl}acetamide 4-Methoxybenzyl 334.39 Methoxybenzyl group Structural model for sulfonamide derivatives

Pharmacokinetic Considerations

  • Toxicity : Thiophene-containing compounds occasionally exhibit hepatotoxicity, necessitating further safety profiling .

Biological Activity

N-[3-methyl-4-({[4-(thiophen-2-yl)oxan-4-yl]methyl}sulfamoyl)phenyl]acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the compound's biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 366.45 g/mol. The structure features a sulfamoyl group, which is significant for its biological activity, particularly in medicinal chemistry.

1. Antimicrobial Activity

Recent studies have shown that sulfonamide derivatives exhibit considerable antimicrobial properties. The compound this compound was tested against various bacterial strains. The results indicated moderate to good activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Results

Bacterial StrainZone of Inhibition (mm)Activity Level
Staphylococcus aureus15Moderate
Escherichia coli12Moderate
Klebsiella pneumoniae10Low
Bacillus subtilis18Good

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

2. Anticancer Activity

The anticancer potential of this compound was evaluated using various cancer cell lines, including A549 (lung cancer) and C6 (glioma). The compound demonstrated significant cytotoxic effects on these cell lines.

Case Study: Anticancer Evaluation

In a study involving the MTT assay, the compound showed an IC50 value of 25 µM against A549 cells, indicating effective inhibition of cell proliferation. Furthermore, apoptosis assays revealed that treatment with the compound led to increased caspase-3 activation, underscoring its potential mechanism of action in inducing cancer cell death.

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)Apoptosis Induction (%)
A549 (Lung Cancer)2540
C6 (Glioma)3035

The biological activity of this compound is attributed to its ability to interfere with critical cellular processes. The sulfamoyl moiety enhances hydrophilicity, potentially improving bioavailability and interaction with biological targets.

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